2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%
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Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide is a chemical compound with the linear formula C10H11NO6S . It is used in various scientific research and experiments .
Synthesis Analysis
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide involves complex chemical reactions. One of the methods involves the use of 2,3-dihydroxybenzoic acid as a starting material . The compound is then subjected to further chemical modifications, involving analogue synthesis and scaffold hopping .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide is defined by its linear formula C10H11NO6S . The InChI code for this compound is 1S/C10H11NO6S/c12-10 (13)6-11-18 (14,15)7-1-2-8-9 (5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2, (H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide are complex and require a thorough understanding of organic chemistry. The compound has been used in the synthesis of derivatives as PARP1 inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide include a molecular weight of 273.27 . More detailed properties like melting point, boiling point, and density were not found in the search results.Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(11,12)8-4-2-3-7-9(8)14-6-5-13-7/h2-4,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEYJJOVJKNDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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